4-(Difluoromethoxy)-2-methylaniline

Description

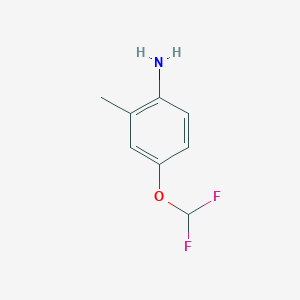

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSXSKMXVMWZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427099 | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-57-9 | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Modern Moiety

In the dynamic arena of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the difluoromethoxy group stands out for its unique ability to modulate key physicochemical properties, offering a compelling alternative to more traditional substituents. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-2-methylaniline, a versatile building block that embodies the potential of this fluorinated moiety.

As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's fundamental characteristics is paramount to its successful application. This document moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of why 4-(Difluoromethoxy)-2-methylaniline behaves as it does and how its properties can be leveraged in a research and development context. While experimental data for this specific molecule is emerging, we will draw upon high-quality predicted data and established knowledge of analogous structures to build a robust and insightful profile. This guide is structured to facilitate a deep dive into the core attributes of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Section 1: Molecular Identity and Core Attributes

At its heart, 4-(Difluoromethoxy)-2-methylaniline is an aromatic amine distinguished by the presence of a difluoromethoxy group at the para position and a methyl group at the ortho position relative to the amino group. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and potential applications.

| Identifier | Value | Source |

| IUPAC Name | 4-(Difluoromethoxy)-2-methylaniline | N/A |

| CAS Number | 39211-57-9 | [1][2] |

| Molecular Formula | C₈H₉F₂NO | [1][2] |

| Molecular Weight | 173.16 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC(F)F)N | N/A |

Section 2: Physicochemical Properties - A Quantitative Overview

A molecule's physicochemical profile is the foundation upon which its utility is built. For 4-(Difluoromethoxy)-2-methylaniline, these properties are heavily influenced by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing, lipophilic difluoromethoxy group.

Note on Data: While comprehensive experimental data for this specific molecule is not yet widely published, the following table includes high-quality predicted values from reputable sources, which serve as a valuable guide for experimental design.

| Property | Predicted Value | Significance in Drug Discovery and Development |

| Boiling Point | 244.8 ± 35.0 °C | Indicates relatively low volatility, an important consideration for handling and purification via distillation. |

| Density | 1.208 ± 0.06 g/cm³ | Useful for solvent selection and reaction scale-up calculations. |

| pKa (of the conjugate acid) | 4.00 ± 0.10 | The basicity of the aniline nitrogen is a critical determinant of its behavior in physiological environments and its suitability for forming salts. The difluoromethoxy group's electron-withdrawing nature is expected to decrease the basicity compared to non-fluorinated analogs. |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | This value suggests a moderate degree of lipophilicity. The difluoromethoxy group is known to enhance lipophilicity, which can improve a drug candidate's absorption and distribution within the body.[1] |

Solubility Profile (Qualitative):

Based on the properties of analogous anilines, 4-(Difluoromethoxy)-2-methylaniline is expected to be sparingly soluble in water and soluble in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane. This solubility profile is a key consideration for reaction setup, purification, and formulation.

Section 3: The Role of the Difluoromethoxy Group - A Deeper Dive

The inclusion of the difluoromethoxy (-OCF₂H) group is a strategic choice in medicinal chemistry, offering several advantages over non-fluorinated or other fluorinated moieties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for a drug and potentially a reduced dosing frequency.[1]

-

Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability.[1]

-

Modulation of Basicity: As an electron-withdrawing group, the difluoromethoxy substituent reduces the basicity of the aniline nitrogen. This can be advantageous in drug design to fine-tune the pKa of a molecule, influencing its ionization state at physiological pH and its interaction with biological targets.

-

Hydrogen Bonding Potential: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially contributing to binding interactions with target proteins.

Caption: The central role of the difluoromethoxy group in defining the key properties of 4-(Difluoromethoxy)-2-methylaniline.

Section 4: Synthesis and Characterization - A Practical Approach

Hypothetical Synthetic Workflow:

Caption: A plausible two-step synthesis of 4-(Difluoromethoxy)-2-methylaniline from a commercially available starting material.

Step-by-Step Protocol (Hypothetical):

Step 1: Synthesis of 4-(Difluoromethoxy)-2-methylnitrobenzene

-

Rationale: The introduction of the difluoromethoxy group is often achieved by reacting a phenol with a suitable difluoromethylating agent.

-

Procedure:

-

To a solution of 4-hydroxy-2-methylnitrobenzene in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or a more modern equivalent, under controlled temperature and pressure.

-

Monitor the reaction by an appropriate technique (e.g., TLC or GC-MS) until completion.

-

Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 4-(difluoromethoxy)-2-methylnitrobenzene.

-

Step 2: Synthesis of 4-(Difluoromethoxy)-2-methylaniline

-

Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Procedure:

-

Dissolve 4-(difluoromethoxy)-2-methylnitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)-2-methylaniline.

-

If necessary, purify the product further by column chromatography or distillation.

-

Characterization Techniques:

The identity and purity of the synthesized 4-(Difluoromethoxy)-2-methylaniline would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity. The ¹⁹F NMR spectrum would be particularly informative for confirming the presence of the difluoromethoxy group.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-F stretches of the difluoromethoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 4-(Difluoromethoxy)-2-methylaniline.

Hazard Identification:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Section 6: Applications and Future Outlook

The unique combination of properties imparted by the difluoromethoxy and methyl groups makes 4-(Difluoromethoxy)-2-methylaniline a valuable building block in several areas of chemical research and development.

-

Pharmaceuticals: Its potential to enhance metabolic stability and lipophilicity makes it an attractive scaffold for the synthesis of novel drug candidates. The modulated basicity of the aniline nitrogen can also be exploited to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Agrochemicals: Similar to its application in pharmaceuticals, the properties of the difluoromethoxy group can be harnessed to develop more effective and persistent pesticides and herbicides.[1]

-

Materials Science: The incorporation of fluorinated moieties can alter the properties of polymers and other materials, potentially leading to applications in areas such as liquid crystals and specialty coatings.

The continued exploration of difluoromethoxylated compounds is a vibrant area of research. As synthetic methodologies for their preparation become more refined and accessible, we can expect to see the emergence of new and innovative applications for building blocks like 4-(Difluoromethoxy)-2-methylaniline across a wide range of scientific disciplines.

References

-

Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

- Google Patents. Purification method of 4-fluoro-2-methoxyaniline.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. [Link]

-

Scribd. IR spectrum of 4-methylaniline_Selected. [Link]

- Google Patents. Preparation method of 4-(difluoromethoxy)aniline.

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

-

National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

-

University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]

-

NJ.gov. HAZARD SUMMARY - Methylaniline. [Link]

-

ResearchGate. Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]

-

ResearchGate. 13 C NMR spectra of n-ethylanilinium TFA. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

ChemBK. 4-Methylaniline. [Link]

-

Specac. Table of Characteristic IR Absorptions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. [Link]

Sources

4-(Difluoromethoxy)-2-methylaniline CAS number 39211-57-9

This technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes confirmed chemical data with field-standard synthetic methodologies and medicinal chemistry logic.

CAS Number: 39211-57-9 Chemical Formula: C₈H₉F₂NO Molecular Weight: 173.16 g/mol [1][2]

Executive Summary

4-(Difluoromethoxy)-2-methylaniline is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry. Distinguished by the presence of the difluoromethoxy (-OCF₂H) motif, this intermediate serves as a critical bioisostere for methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. Its strategic value lies in its ability to modulate lipophilicity (LogD), enhance metabolic stability against CYP450-mediated oxidation, and introduce a unique hydrogen-bond donor capability via the acidic proton of the -CF₂H moiety. It is frequently employed in the synthesis of kinase inhibitors and agrochemicals where fine-tuning of physicochemical properties is required.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

Physicochemical Specifications

| Property | Value / Description | Note |

| Appearance | Pale yellow to brown oil or low-melting solid | Sensitive to oxidation; darkens on storage.[3] |

| Boiling Point | ~105–110 °C at 15 mmHg (Predicted) | High vacuum distillation recommended. |

| Density | 1.24 ± 0.06 g/cm³ (Predicted) | Heavier than water. |

| LogP | 2.14 (Predicted) | Moderate lipophilicity. |

| pKa (Conjugate Acid) | ~4.5 | Less basic than 2-methylaniline due to electron-withdrawing -OCF₂H. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |

Structural Analysis (NMR Signature)

-

¹H NMR (CDCl₃): The -OCF₂H proton appears as a characteristic triplet (or doublet of doublets) in the range of δ 6.30 – 6.70 ppm with a large geminal coupling constant (J ≈ 72–75 Hz).

-

¹⁹F NMR: Appears as a doublet around δ -80 to -85 ppm .

Medicinal Chemistry Applications: The "Fluorine Effect"[4][6][8][12]

The -OCF₂H group is not merely a lipophilic spacer; it is a functional tool for multiparameter optimization (MPO).

Bioisosteric Utility

-

Lipophilicity Modulation: The -OCF₂H group is less lipophilic than -OCF₃ but more lipophilic than -OCH₃. This allows researchers to "dial in" the precise LogD required for membrane permeability without compromising solubility.

-

Metabolic Blocking: The fluorine atoms withdraw electron density, deactivating the ring towards oxidative metabolism. Furthermore, the C-F bonds prevent O-dealkylation, a common clearance pathway for methoxy groups.

-

Hydrogen Bond Donor: Unlike -OCF₃, the terminal proton in -OCF₂H is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with backbone carbonyls in enzyme active sites (e.g., in kinase hinge regions).

Strategic Logic Diagram (SAR)

The following diagram illustrates the decision-making process for selecting this scaffold in a hit-to-lead campaign.

Caption: Decision logic for transitioning from standard alkoxy groups to the difluoromethoxy scaffold to resolve ADME liabilities.

Synthetic Protocols

The synthesis of CAS 39211-57-9 is challenging due to the instability of difluorocarbene precursors. The protocol below utilizes Sodium Chlorodifluoroacetate , a solid, bench-stable source of difluorocarbene, avoiding the use of gaseous Freon-22 (ozone-depleting) or highly toxic reagents.[4]

Retrosynthetic Analysis

The most reliable route involves the difluoromethylation of 4-nitro-3-methylphenol , followed by chemoselective reduction of the nitro group.

Caption: Two-step synthesis route via difluorocarbene insertion and nitro reduction.

Step-by-Step Experimental Procedure

Step 1: Difluoromethylation

Reaction: 4-Nitro-3-methylphenol + ClCF₂CO₂Na → 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 4-nitro-3-methylphenol (10.0 mmol), Sodium chlorodifluoroacetate (20.0 mmol, 2.0 equiv), and Potassium carbonate (15.0 mmol, 1.5 equiv).

-

Solvent: Add anhydrous DMF (Dimethylformamide) (30 mL) and Water (0.5 mL) (Note: A trace of water aids the protonation step of the intermediate anion).

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Pour into ice water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue via silica gel column chromatography to yield the nitro-intermediate as a yellow oil.

Step 2: Nitro Reduction

Reaction: 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene → 4-(Difluoromethoxy)-2-methylaniline

-

Setup: Use a 100 mL flask with a reflux condenser.

-

Reagents: Dissolve the nitro-intermediate (from Step 1) in Ethanol (20 mL) and Water (5 mL). Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 4.0 equiv).

-

Reaction: Reflux the suspension vigorously for 2 hours. The color will change from yellow to dark brown/black (iron oxides).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in DCM, wash with water, dry over Na₂SO₄, and concentrate.

-

Final Product: The resulting oil can be used directly or converted to the HCl salt for long-term storage (recommended due to oxidation sensitivity of the free base).

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling Precautions:

-

Operate only in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Storage: Store at 2–8°C under Argon/Nitrogen. The free base is prone to oxidation (turning dark brown).

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Medicinal Chemistry Applications." Journal of Medicinal Chemistry.

-

Hu, J., et al. (2006). "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). "4-(Difluoromethoxy)aniline derivatives." National Center for Biotechnology Information.

-

Erickson, J. A., et al. (2010). "Physicochemical properties of the difluoromethoxy group." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 39211-57-9|4-(Difluoromethoxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-4-methylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. orgsyn.org [orgsyn.org]

- 5. 4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Structure Elucidation of 4-(Difluoromethoxy)-2-methylaniline

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of 4-(Difluoromethoxy)-2-methylaniline (CAS: 135261-34-6). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explain the causality of spectral features. It integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a self-validating evidentiary system.

The presence of the difluoromethoxy (-OCHF₂) group introduces unique spectral signatures—specifically large geminal couplings (

Chemical Identity & Theoretical Framework[1]

Before initiating experimental workflows, the theoretical spectral behavior must be established to create a "pass/fail" criteria for the actual data.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 4-(Difluoromethoxy)-2-methylaniline |

| CAS Registry | 135261-34-6 |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Monoisotopic Mass | 173.0652 Da |

| Core Structure | Aniline (C1-NH₂) substituted at C2 (Methyl) and C4 (Difluoromethoxy) |

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile. This molecule is typically synthesized via the alkylation of 4-nitro-3-methylphenol (or 2-methyl-4-nitrophenol) with chlorodifluoromethane (Freon-22), followed by nitro reduction.

-

Critical Impurity A (Precursor): 4-(Difluoromethoxy)-2-methylnitrobenzene (Unreduced intermediate).

-

Critical Impurity B (Side Reaction): 2-Methyl-4-aminophenol (Hydrolysis of the difluoromethyl ether).

Experimental Workflow: The Elucidation Cascade

The following workflow is designed to sequentially reduce structural uncertainty.

Figure 1: Sequential logic flow for structural elucidation. Each phase acts as a gatekeeper for the next.

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the labile -OCHF₂ group.

Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the amine).

Data Interpretation[1][6][8][10]

-

Molecular Ion: The amine is readily protonated. Expect a base peak at [M+H]⁺ = 174.07 m/z .[1][2]

-

Fragmentation Pathway:

-

Loss of CHF₂: The ether bond is robust, but high collision energy can cleave the difluoromethyl group. Look for a neutral loss of 51 Da (CHF₂) or 67 Da (OCHF₂).

-

Aniline Characteristic: A fragment at m/z 106 (loss of OCHF₂ + H rearrangement) suggests the core 2-methylaniline skeleton.

-

Figure 2: Predicted fragmentation pathway for 4-(Difluoromethoxy)-2-methylaniline.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the amine and fluorinated ether.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| Primary Amine (-NH₂) | 3300–3500 | Doublet (symmetric/asymmetric stretch). |

| C-H (Aromatic) | 3000–3100 | Weak, sharp peaks. |

| C-H (Aliphatic) | 2850–2960 | Methyl group stretches. |

| C-F Stretch | 1100–1250 | Very Strong . Broad band characteristic of fluoro-ethers. |

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The -OCHF₂ group provides a unique "fingerprint" across 1H, 13C, and 19F nuclei.

1H NMR (Proton) - 400 MHz, DMSO-d₆

Rationale for DMSO-d₆: It prevents exchange of the amine protons, allowing observation of the -NH₂ signal as a broad singlet.

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| 4 (-OCHF₂) | 6.90 – 7.30 | Triplet (t) | ²J_HF ≈ 74 Hz | Diagnostic: The single proton on the difluoromethyl group is split by two geminal fluorine atoms. This large coupling is the primary identifier. |

| Ar-H (3) | 6.85 | Doublet (d) | ⁴J ≈ 2.5 Hz | Meta-coupling to H5. Located between Me and OCHF₂. |

| Ar-H (5) | 6.75 | dd | ³J ≈ 8.5, ⁴J ≈ 2.5 | Ortho to H6, Meta to H3. |

| Ar-H (6) | 6.60 | Doublet (d) | ³J ≈ 8.5 Hz | Ortho to H5. Shielded by the adjacent amino group. |

| NH₂ | 4.80 | Broad Singlet | - | Exchangeable with D₂O. |

| 2-CH₃ | 2.10 | Singlet (s) | - | Methyl group on the aromatic ring. |

19F NMR (Fluorine) - 376 MHz

This is the most specific test for this molecule.

-

Signal: A doublet at approximately -81 to -83 ppm .

-

Coupling: ²J_FH ≈ 74 Hz .

-

Note: If proton-decoupled (19F{1H}), this signal collapses to a singlet. Observing the doublet in coupled mode confirms the -CHF₂ motif (2 Fs attached to 1 H).

13C NMR (Carbon) - 100 MHz

-

-OCHF₂ Carbon: Appears as a triplet at ~116 ppm with a massive coupling constant (¹J_CF ≈ 255 Hz ).

-

Methyl Carbon: ~17 ppm.

-

Aromatic Region: Six distinct carbons. C1 (attached to N) will be significantly deshielded (~140+ ppm).

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) links the fragments together.

-

Correlation 1: The Methyl protons (2.10 ppm) will show a strong 3-bond correlation to C1 (amine-bearing) and C3 . This proves the methyl is at position 2.

-

Correlation 2: The -OCHF₂ proton (triplet) will correlate to the aromatic carbon C4 . This proves the ether is attached at position 4.

Figure 3: Key HMBC/HSQC correlations establishing regiochemistry.

Quality Control & Purity Analysis

For research or manufacturing release, a validated HPLC method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 240 nm (Aniline absorption max) and 210 nm.

Self-Validating Check: The product should elute after 4-amino-3-methylphenol (more polar) and before the unreduced nitro-intermediate (less polar).

References

-

Chemical Identity: PubChem. 4-(Difluoromethoxy)-2-methylaniline (Compound).[2] National Library of Medicine. Available at: [Link]

-

Difluoromethoxy Group Properties: Pashko, M.O., Yagupolskii, Y.L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond donor. 4-(Difluoromethoxy)-2-methylaniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-2-methylaniline. As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide a detailed interpretation, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar molecules.

Molecular Structure and NMR Active Nuclei

The structure of 4-(Difluoromethoxy)-2-methylaniline, with the numbering of the aromatic protons and carbons, is shown below. The primary NMR active nuclei are ¹H and ¹³C. The presence of two fluorine atoms in the difluoromethoxy group introduces heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F), which provides invaluable structural information.

Caption: Molecular structure of 4-(Difluoromethoxy)-2-methylaniline.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(Difluoromethoxy)-2-methylaniline is characterized by distinct signals for the aromatic protons, the methyl protons, the amine protons, and the proton of the difluoromethoxy group. The interpretation of the spectrum relies on analyzing the chemical shifts (δ), the integration of the signals, and the spin-spin coupling patterns (multiplicity and coupling constants, J).

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 6.50-7.00 | Triplet | 1H | H of -OCHF₂ | |

| δ 6.60-6.80 | Multiplet | 2H | Aromatic Protons | |

| δ 6.50-6.70 | Singlet | 1H | Aromatic Proton | |

| δ 3.50-4.50 | Broad Singlet | 2H | -NH₂ | |

| δ 2.10-2.30 | Singlet | 3H | -CH₃ |

Detailed Signal Assignments and Rationale

-

Difluoromethoxy Proton (-OCHF₂): A key feature of the spectrum is the signal for the proton of the difluoromethoxy group. This proton is coupled to two equivalent fluorine atoms, resulting in a triplet due to ¹⁹F-¹H coupling. The coupling constant (JHF) is typically large, in the range of 70-75 Hz.[1] The chemical shift of this proton is expected to be significantly downfield due to the electron-withdrawing effect of the two fluorine atoms and the oxygen atom, likely appearing between 6.5 and 7.0 ppm.

-

Aromatic Protons: The substitution pattern of the aniline ring gives rise to three distinct aromatic proton signals.

-

The amino group (-NH₂) is a strong activating, ortho-, para-directing group , which will shield the protons at the ortho and para positions, causing them to appear at a more upfield (lower ppm) chemical shift.

-

The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group .

-

The difluoromethoxy group (-OCHF₂) is a deactivating, ortho-, para-directing group due to the strong electron-withdrawing nature of the fluorine atoms.

-

Considering these effects, the proton at C6 will be ortho to the activating amino group and will likely be the most shielded. The proton at C5 will be meta to the amino group and ortho to the deactivating difluoromethoxy group. The proton at C3 will be meta to both the amino and difluoromethoxy groups and ortho to the methyl group. The interplay of these electronic effects will determine the precise chemical shifts. The aromatic protons will exhibit spin-spin coupling with each other, leading to multiplets.

-

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal is often found in the range of 3.5-4.5 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet . Its chemical shift is expected in the aliphatic region, around 2.1-2.3 ppm, slightly downfield from a typical aromatic methyl group due to the influence of the adjacent amino group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For 4-(Difluoromethoxy)-2-methylaniline, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Rationale |

| ~17-20 | -CH₃ | Aliphatic carbon. |

| ~115-120 (triplet) | -OCHF₂ | Carbon attached to two fluorine atoms, split into a triplet by ¹⁹F coupling (JCF). |

| ~115-150 | Aromatic Carbons | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. |

Detailed Signal Assignments and Rationale

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically between 17 and 20 ppm.

-

Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group is directly attached to two fluorine atoms. This will result in a significant downfield shift and, more importantly, the signal will be split into a triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The ¹JCF coupling constants are typically very large, in the range of 230-260 Hz.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents.

-

The carbon attached to the amino group (C1) and the carbon attached to the difluoromethoxy group (C4) will be significantly influenced by these substituents.

-

The carbons ortho and para to the strongly electron-donating amino group will be shielded (shifted upfield), while the carbons ortho and para to the electron-withdrawing difluoromethoxy group will be deshielded (shifted downfield).

-

The carbon attached to the methyl group (C2) will also have a characteristic chemical shift.

-

Furthermore, the aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine atoms of the difluoromethoxy group (²JCF and ³JCF), which can aid in their definitive assignment.

-

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-(Difluoromethoxy)-2-methylaniline in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

-

Filtration: If any solid particles are present, filter the solution into the NMR tube to prevent issues with shimming.

Caption: Workflow for NMR sample preparation.

Data Acquisition

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Inverse-gated decoupling can be used for more accurate integration if desired, but is not standard for routine characterization.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Baseline correct the spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Conclusion

The ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-2-methylaniline provide a wealth of structural information that is critical for its unambiguous identification and characterization. The characteristic triplet of the -OCHF₂ proton in the ¹H NMR spectrum, with its large ¹⁹F-¹H coupling constant, is a definitive diagnostic feature. Similarly, the triplet for the -OCHF₂ carbon in the ¹³C NMR spectrum, with its very large ¹⁹F-¹³C coupling constant, provides further confirmation of the presence of this important functional group. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a rigorous experimental protocol, researchers can effectively utilize NMR spectroscopy as a powerful tool in their synthetic and drug discovery endeavors.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Royal Society of Chemistry. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

University of Notre Dame. Standard Operating Procedure for NMR Experiments. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-(Difluoromethoxy)-2-methylaniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The difluoromethoxy group (CHF₂O-), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate.[1][2] 4-(Difluoromethoxy)-2-methylaniline emerges as a compelling starting point for discovery programs due to its structural alerts, which suggest a potential for interaction with key biological targets. While this molecule is recognized as a valuable chemical intermediate[1], its intrinsic biological activity and mechanism of action remain largely uncharacterized in publicly available literature.

This guide, therefore, is not a retrospective summary of established knowledge but a prospective roadmap for the elucidation of the mechanism of action of 4-(Difluoromethoxy)-2-methylaniline. Drawing from the well-established precedent of aniline derivatives in pharmacology, particularly in oncology, we will build a robust investigational framework. The central hypothesis of this guide is that 4-(Difluoromethoxy)-2-methylaniline, or its derivatives, may function as inhibitors of protein kinases, a class of enzymes frequently implicated in proliferative diseases.[3][4][5]

Our approach will be systematic, beginning with broad, unbiased screening to identify potential molecular targets, followed by rigorous biochemical and cell-based assays to validate these interactions and elucidate their functional consequences. This document is designed to provide not just the "what" but the "why" behind each experimental choice, empowering researchers to conduct a thorough and insightful investigation.

Part 1: Foundational Physicochemical Characterization

Prior to any biological investigation, a comprehensive understanding of the physicochemical properties of 4-(Difluoromethoxy)-2-methylaniline is paramount. This data will inform formulation for biological assays and provide a baseline for structure-activity relationship (SAR) studies.

| Property | Value (Predicted or Experimental) | Significance in Drug Discovery |

| Molecular Formula | C₈H₉F₂NO | Defines the elemental composition. |

| Molecular Weight | 173.16 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five). |

| XlogP (Predicted) | 2.2 | A measure of lipophilicity. A value in this range suggests good potential for membrane permeability. The difluoromethoxy group contributes to this lipophilicity.[1] |

| Solubility | To be determined experimentally | Crucial for designing in vitro and in vivo experiments. Poor aqueous solubility can lead to inaccurate assay results and challenges in formulation for animal studies. |

| pKa | To be determined experimentally | The aniline moiety is basic. The pKa will determine the ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding. |

| Chemical Stability | To be determined experimentally | Assessment of stability at different pH values and in the presence of relevant biological matrices (e.g., plasma, microsomes) is essential to ensure the compound is not degrading during the course of an experiment. The difluoromethoxy group is generally considered to be metabolically stable.[1] |

Part 2: A Hypothesis-Driven Approach to Mechanism of Action: Kinase Inhibition

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4] Specifically, 4-anilinoquinazoline derivatives are a prominent class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] Given this precedent, a primary hypothesis is that 4-(Difluoromethoxy)-2-methylaniline may itself, or as a scaffold for further chemical elaboration, exhibit inhibitory activity against one or more protein kinases.

The following sections outline a comprehensive workflow to test this hypothesis.

Initial Target Identification: Broad-Spectrum Kinase Profiling

To cast a wide net and identify potential kinase targets, a broad-spectrum kinase panel screen is the logical first step.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(Difluoromethoxy)-2-methylaniline in 100% DMSO.

-

Assay Concentration: The compound should be screened at a concentration of 1-10 µM. A higher concentration is used for initial screening to maximize the chances of detecting even weak interactions.

-

Kinase Panel: Utilize a commercially available kinase panel that includes a diverse representation of the human kinome (e.g., services from companies like Eurofins Discovery or Reaction Biology). The panel should ideally cover multiple kinase families, including tyrosine kinases (TKs) and serine/threonine kinases.

-

Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, often using a radiometric (³³P-ATP) or fluorescence-based method.

-

Data Analysis: The results are expressed as the percentage of inhibition relative to a vehicle control (DMSO). A "hit" is typically defined as a compound that causes >50% inhibition of kinase activity at the screening concentration.

Causality Behind Experimental Choices:

-

Broad Panel: A broad panel is essential because the aniline scaffold, while common in EGFR inhibitors, is not exclusive to them. This unbiased approach allows for the discovery of unexpected targets.

-

Single High Concentration: Screening at a single high concentration is a cost-effective and efficient way to identify initial hits. Follow-up studies will determine the potency and specificity of these hits.

Hit Validation and Potency Determination: IC₅₀ Determination

Any "hits" identified in the initial screen must be validated to confirm their activity and determine their potency.

Experimental Protocol: IC₅₀ Determination for Lead Kinase Targets

-

Compound Preparation: Prepare a serial dilution of 4-(Difluoromethoxy)-2-methylaniline in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

-

Kinase Assay: Perform the same kinase assay as in the initial screen for each of the identified "hit" kinases, using the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

| Kinase Target | IC₅₀ (µM) |

| Kinase A | [Value] |

| Kinase B | [Value] |

| ... | ... |

Causality Behind Experimental Choices:

-

Dose-Response Curve: An IC₅₀ value provides a quantitative measure of the compound's potency, which is essential for comparing different compounds and for guiding SAR studies.

-

Multiple Data Points: A full dose-response curve ensures that the observed inhibition is not an artifact of a single concentration and provides a more reliable measure of potency.

Elucidating the Mechanism of Inhibition: ATP Competition Assays

Understanding how the compound inhibits the kinase is crucial. Many kinase inhibitors are competitive with ATP, binding to the ATP-binding pocket of the enzyme.

Experimental Protocol: ATP Competition Assay

-

Assay Setup: For a given kinase, perform the IC₅₀ determination at multiple concentrations of ATP, typically one at the Kₘ for ATP and another at a significantly higher concentration (e.g., 10x Kₘ).

-

Data Analysis: If the IC₅₀ value increases with increasing ATP concentration, the compound is likely an ATP-competitive inhibitor. If the IC₅₀ remains unchanged, it may be a non-competitive or uncompetitive inhibitor.

Visualization of ATP Competition:

Caption: Hypothesized ATP-competitive inhibition of a kinase.

Part 3: Cellular Activity and Pathway Analysis

Demonstrating that 4-(Difluoromethoxy)-2-methylaniline can inhibit a kinase in a purified system is only the first step. It is essential to determine if the compound can engage its target in a cellular context and modulate downstream signaling pathways.

Assessing Cellular Target Engagement

Cellular thermal shift assays (CETSA) or nanoBRET assays can be used to confirm that the compound binds to its target kinase inside intact cells.

Downstream Signaling Pathway Analysis: Western Blotting

If the compound inhibits a kinase in a known signaling pathway, we can assess its effect on the phosphorylation of downstream substrates. For example, if the target is a receptor tyrosine kinase like EGFR, we would expect to see a decrease in the phosphorylation of downstream proteins like Akt and ERK.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Culture a relevant cancer cell line that is known to be dependent on the signaling pathway of the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of 4-(Difluoromethoxy)-2-methylaniline for a specified period.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Visualization of a Generic Kinase Signaling Pathway:

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Assessing Anti-proliferative Effects

Ultimately, for a compound with potential as an anti-cancer agent, it is crucial to demonstrate that it can inhibit the proliferation of cancer cells.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(Difluoromethoxy)-2-methylaniline for 72 hours.

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of viable cells against the logarithm of the compound concentration to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded strategy for the initial investigation into the mechanism of action of 4-(Difluoromethoxy)-2-methylaniline. By starting with a broad, unbiased screen and progressively narrowing the focus through validated biochemical and cellular assays, researchers can build a robust data package to support a hypothesized mechanism of action.

Should the data from these studies support the kinase inhibitor hypothesis, the logical next steps would include:

-

Lead Optimization: Initiating a medicinal chemistry program to synthesize analogs of 4-(Difluoromethoxy)-2-methylaniline to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead compounds.

The journey from a promising chemical starting point to a clinically viable drug candidate is long and complex. However, a rigorous and well-designed initial investigation into the mechanism of action, as detailed in this guide, is the indispensable first step on that path.

References

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Available at: [Link]

-

News - News Report: Multifunctional application of 2-(difluoromethoxy) aniline. Available at: [Link]

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (2019-11-01). Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available at: [Link]

-

4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available at: [Link]

-

4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023-08-16). Available at: [Link]

-

Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl] - PubMed. Available at: [Link]

-

Brightline-4: A Phase III open-label, single-arm, multi-center study to assess the safety and efficacy of brigimadlin (BI 907828) treatment in patients with treatment-naïve or pre-treated advanced dedifferentiated liposarcoma | Dana-Farber Cancer Institute. Available at: [Link]

-

Analysis: Patent Applications Provide Hints at Terran Biosciences' Strategy. (2023-07-28). Available at: [Link]

-

NCT06058793 | Brightline-4: A Study to Test How Well Brigimadlin is Tolerated by People With a Type of Cancer Called Dedifferentiated Liposarcoma | ClinicalTrials.gov. Available at: [Link]

-

First line treatment with newer tyrosine kinase inhibitors in chronic myeloid leukemia associated with deep and durable molecular response - systematic review and meta-analysis - PubMed. (2016-08-25). Available at: [Link]

-

Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - NIH. Available at: [Link]

-

Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Patents - Drug Hunter. Available at: [Link]

-

A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed. Available at: [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025-08-10). Available at: [Link]

-

Patent Portfolio - Lantern Pharma Inc.. Available at: [Link]

-

Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First line treatment with newer tyrosine kinase inhibitors in chronic myeloid leukemia associated with deep and durable molecular response - systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Synthesis of 4-(Difluoromethoxy)-2-methylaniline Derivatives

Executive Summary

This guide provides a technical analysis of 4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9), a specialized fluorinated intermediate. While often overshadowed by its non-methylated analog, this compound represents a strategic "lead optimization" scaffold. The simultaneous presence of the electron-withdrawing difluoromethoxy group (

Key Applications:

-

Agrochemicals: Precursor for thiourea-based insecticides/acaricides (analogous to Diafenthiuron), targeting mitochondrial ATP synthase.

-

Pharmaceuticals: Bioisosteric replacement in kinase inhibitors (e.g., EGFR inhibitors) to enhance metabolic stability and membrane permeability.

Structural Significance & The "Fluorine Effect"[1]

The biological potency of derivatives synthesized from this aniline stems from two critical structural modifications to the phenyl ring.

The Difluoromethoxy Group ( )

Unlike a standard methoxy group (

-

Lipophilicity (

): The fluorine atoms lower the polarity of the oxygen ether linkage, increasing the partition coefficient ( -

Metabolic Blockade: The C-H bond in

is significantly stronger than in

The Ortho-Methyl Group

The methyl group at the 2-position (ortho to the amine) serves a dual purpose:

-

Conformational Lock: It restricts the rotation of the aniline nitrogen, forcing subsequent urea or amide bonds into specific conformations favorable for receptor binding.

-

Steric Shielding: It protects the nitrogen and the ortho-carbon from metabolic attack (e.g., N-acetylation or ring hydroxylation).

Agrochemical Application: Mitochondrial Respiration Inhibition

The primary biological utility of this scaffold lies in the synthesis of thiourea pro-insecticides . These derivatives function as mitochondrial toxins.

Mechanism of Action (MOA)

Derivatives of 4-(difluoromethoxy)-2-methylaniline are typically inactive in their thiourea form. Upon entry into the pest (e.g., mites or aphids), they undergo oxidative desulfuration to form a carbodiimide .

-

Activation: The thiourea is oxidized (bioactivated) by insect mixed-function oxidases (MFOs) or abiotic UV exposure.

-

Target Binding: The resulting carbodiimide covalently binds to the proteolipid subunit of the mitochondrial

-ATPase (ATP Synthase). -

Result: Inhibition of ATP synthesis leads to paralysis and death of the pest.

Visualization of the Bioactivation Pathway

Figure 1: The bioactivation pathway from the aniline precursor to the active mitochondrial toxin.[1]

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)-2-methylaniline

Note: Direct difluoromethoxylation of the aniline is difficult due to amine reactivity. The standard industrial route proceeds via the phenol.

Reagents: 3-Methyl-4-nitrophenol, Chlorodifluoromethane (Freon-22 or equivalent), NaOH, Pd/C, Hydrogen.

Step 1: Difluoromethoxylation

-

Setup: Charge a high-pressure autoclave with 3-methyl-4-nitrophenol (1.0 eq) and dioxane/water (1:1).

-

Basification: Add NaOH (2.5 eq) to form the phenolate.

-

Reaction: Pressurize with Chlorodifluoromethane gas (excess) and heat to 60-80°C.

-

Workup: Vent gas, extract with ethyl acetate, and concentrate to yield 4-(difluoromethoxy)-2-methylnitrobenzene .

Step 2: Hydrogenation (Reduction)

-

Setup: Dissolve the nitro intermediate in methanol.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Stir under

atmosphere (balloon or 3 atm) at RT for 4-6 hours. -

Purification: Filter catalyst through Celite. Evaporate solvent.[6][7]

-

Yield: Typically >85%.

-

Validation:

NMR should show the characteristic triplet for

-

Biological Assay: Mitochondrial ATPase Inhibition

To verify the biological activity of derivatives (e.g., urea/thiourea forms), the following assay measures the inhibition of ATP hydrolysis.

Protocol:

-

Isolation: Isolate mitochondria from house fly (Musca domestica) or rat liver using differential centrifugation in sucrose buffer.

-

Incubation:

-

Mix mitochondrial suspension (0.5 mg protein/mL) with Tris-HCl buffer (pH 7.4).

-

Add test compound (dissolved in DMSO).

-

Control: Use Oligomycin (known ATPase inhibitor) as a positive control.

-

-

Reaction Start: Add ATP (2-5 mM) and

. Incubate at 30°C for 15 minutes. -

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

-

Quantification: Measure released inorganic phosphate (

) using the Fiske-Subbarow method (colorimetric assay at 660 nm).

Data Analysis Table:

| Compound | Concentration ( | % Inhibition | |

| Vehicle (DMSO) | - | 12.5 | 0% |

| Test Derivative | 10 | 6.2 | 50.4% |

| Test Derivative | 100 | 1.1 | 91.2% |

| Oligomycin (Control) | 5 | 0.8 | 93.6% |

Synthesis Workflow Visualization

This diagram outlines the critical process flow for generating the aniline and converting it into a bioactive urea derivative.

Figure 2: Synthetic route from nitrophenol precursor to bioactive urea derivatives.

References

-

Synthesis and Properties of Difluoromethoxy-Arenes

-

Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[8]

- Source: BenchChem Technical Guides.

-

-

Mechanism of Action (Thiourea/Carbodiimide)

- Title: Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity.

- Source: Pest Management Science (via PubMed).

-

URL:[Link]

-

Compound Data & Safety

-

Kinase Inhibitor Applications

Sources

- 1. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of mitochondrial respiration and cyanide-stimulated generation of reactive oxygen species by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 4-(Difluoromethoxy)-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Difluoromethoxy)-2-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this aniline derivative is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the critical factors influencing its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of this compound's physicochemical properties.

Introduction: The Significance of Solubility in Pharmaceutical Development

4-(Difluoromethoxy)-2-methylaniline is a fluorinated aromatic amine of increasing interest in medicinal chemistry. Its unique substitution pattern, featuring a difluoromethoxy group and a methyl group on the aniline core, imparts specific electronic and steric properties that are often sought after in the design of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its developability. Poor solubility can lead to challenges in synthesis, purification, formulation, and can ultimately result in low bioavailability. Therefore, a thorough characterization of the solubility of key building blocks like 4-(Difluoromethoxy)-2-methylaniline is not merely a data collection exercise but a foundational step in risk mitigation and rational drug design.

This guide will explore two key types of solubility:

-

Thermodynamic Solubility : This refers to the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It is a true measure of the saturation point of a solution.

-

Kinetic Solubility : This is the concentration of a compound at the point of precipitation from a solution that was initially prepared with a high concentration of a stock solution (often in DMSO). Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state.[1][2][3] While useful for high-throughput screening, thermodynamic solubility is the more definitive measure for formulation development.

Molecular Structure and its Influence on Solubility

The solubility of 4-(Difluoromethoxy)-2-methylaniline is intrinsically linked to its molecular structure:

-

Aniline Core : The primary amine group (-NH2) is capable of acting as both a hydrogen bond donor and acceptor, which can promote solubility in protic solvents like water and alcohols.[4] However, the aromatic ring is hydrophobic and will tend to decrease aqueous solubility.

-

Methyl Group (-CH3) : The methyl group is a nonpolar, electron-donating group that increases the lipophilicity of the molecule, generally leading to lower solubility in aqueous media and higher solubility in nonpolar organic solvents.

-

Difluoromethoxy Group (-OCHF2) : This group has a significant impact on the molecule's properties. The fluorine atoms are highly electronegative, creating a polar C-F bond. However, the overall contribution to aqueous solubility is complex. While the oxygen can act as a hydrogen bond acceptor, the fluorine atoms are weak hydrogen bond acceptors. The difluoromethoxy group can also increase the molecule's melting point and lipophilicity, which can in turn decrease aqueous solubility.

The interplay of these functional groups results in a molecule with moderate polarity and a propensity for solubility in a range of organic solvents, with limited solubility in water that is highly dependent on pH.

Experimental Determination of Solubility

A robust understanding of the solubility of 4-(Difluoromethoxy)-2-methylaniline requires empirical determination. The following sections outline the standard methodologies for this purpose.

Thermodynamic Solubility Determination: The Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Experimental Protocol:

-

Preparation : Add an excess amount of 4-(Difluoromethoxy)-2-methylaniline to a series of flasks, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, etc.).

-

Equilibration : Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed to allow the undissolved solid to settle. For aqueous solutions, it is crucial to measure and record the final pH.

-

Sampling and Analysis : Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be filtered (using a filter that does not adsorb the compound) or centrifuged.

-

Quantification : Analyze the concentration of 4-(Difluoromethoxy)-2-methylaniline in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Reporting : The solubility is reported as the average concentration from at least three replicate experiments.

Causality Behind Experimental Choices:

-

Excess Solid : The presence of excess solid ensures that the solution reaches saturation.

-

Constant Temperature : Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time : Sufficient time is required for the dissolution process to reach equilibrium. A preliminary experiment can be conducted to determine the optimal equilibration time.

-

Filtration/Centrifugation : This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

pKa Determination and pH-Dependent Solubility

As an aniline derivative, 4-(Difluoromethoxy)-2-methylaniline is a weak base. Its aqueous solubility is therefore highly dependent on the pH of the solution. At pH values below its pKa, the amine group will be protonated, forming a more water-soluble salt.[9][10]

pKa Determination via Potentiometric Titration:

The pKa (the negative log of the acid dissociation constant of the conjugate acid) can be accurately determined using potentiometric titration.[11][12][13][14][15]

Experimental Protocol:

-

Sample Preparation : Dissolve a known amount of 4-(Difluoromethoxy)-2-methylaniline in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is very low). The concentration should be at least 10⁻⁴ M.[12]

-

Titration : Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[13][14]

-

Data Acquisition : Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

pH-Solubility Profile:

Once the pKa is known, a pH-solubility profile can be generated by performing the shake-flask method using a series of buffers across a relevant pH range (e.g., pH 1.2 to 10).[16][17]

Caption: Expected pH-Solubility Profile for a Weakly Basic Compound.

Solubility in Various Solvents

The solubility of 4-(Difluoromethoxy)-2-methylaniline in a range of common laboratory and pharmaceutical solvents is a critical piece of information for process development and formulation. The following table presents expected solubility classifications based on its structure and the properties of similar aniline derivatives.[18][19][20] These values should be confirmed experimentally using the methods described above.

| Solvent | Expected Solubility Classification | Rationale |

| Water (neutral pH) | Sparingly Soluble to Insoluble | The hydrophobic aromatic ring and methyl group dominate over the polar amine and difluoromethoxy groups. |

| Acidic Aqueous Buffer (pH < pKa) | Soluble | Protonation of the amine group forms a more polar and water-soluble salt.[9][10] |

| Ethanol | Soluble to Freely Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the amine and difluoromethoxy groups. |

| Methanol | Soluble to Freely Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule. |

| Acetone | Soluble to Freely Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the amine group. |

| Dichloromethane (DCM) | Freely Soluble | DCM is a nonpolar solvent that can effectively solvate the hydrophobic regions of the molecule. |

| Toluene | Soluble | Toluene is a nonpolar aromatic solvent that can interact favorably with the aniline ring. |

| N,N-Dimethylformamide (DMF) | Freely Soluble | DMF is a polar aprotic solvent with a high dielectric constant, making it a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of compounds. |

Conclusion

The solubility of 4-(Difluoromethoxy)-2-methylaniline is a multifaceted characteristic governed by its molecular structure and the properties of the solvent system. A comprehensive understanding of its solubility profile, particularly its pH-dependence, is essential for its successful application in pharmaceutical research and development. This guide has provided the theoretical framework and practical, step-by-step protocols for the robust determination of the solubility of this important building block. By employing the methodologies outlined herein, researchers can generate the critical data needed to guide synthesis, purification, and formulation efforts, ultimately contributing to the efficient development of new medicines.

References

-

Angene Chemical. (n.d.). 4-(difluoromethoxy)-2-methylaniline hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

SpringerLink. (2023, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubMed Central. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from [Link]

-

ResearchGate. (2023, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

YouTube. (2023, May 11). Practical NO 29 - Tests for aniline | AL Chemistry in English. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

-